ALDH3A1 Inhibitory Potency: CAS 73279-02-4 vs. Clinical Candidate CB29 in the Same Assay System
In the ALDH3A1 inhibition assay using benzaldehyde as substrate at pH 7.5, compound 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde (designated A24 in US Patent 9,328,112) demonstrated an IC₅₀ of 2,100 nM [1]. Under the same experimental conditions, the reference ALDH3A1 inhibitor CB29 (CAS 315239-63-5) exhibited an IC₅₀ of 8,300 nM [2]. This represents an approximately 4-fold greater potency for CAS 73279-02-4 relative to CB29 in this head-to-head comparison within the same patent family and assay platform.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM (2.1 µM) |
| Comparator Or Baseline | CB29: IC₅₀ = 8,300 nM (8.3 µM) |
| Quantified Difference | ~4-fold greater potency (lower IC₅₀) |
| Conditions | Human ALDH3A1; benzaldehyde substrate; pH 7.5; spectrophotometric detection; preincubation 1 min (US9328112 assay protocol) |
Why This Matters
For research groups studying ALDH3A1-dependent cancer stem cell biology or alcohol metabolism, the 4-fold potency advantage of CAS 73279-02-4 over CB29 may translate to lower working concentrations and reduced off-target risk at equivalent target engagement, directly impacting experimental design and reagent consumption costs.
- [1] BindingDB Entry BDBM50447072, CHEMBL1890994, US9328112 Compound A24: IC₅₀ = 2.10E+3 nM against human ALDH3A1, pH 7.5. View Source
- [2] BindingDB Entry BDBM109224, CB29 (US9320722, Compound 14): IC₅₀ = 8.30E+3 nM against human ALDH3A1, pH 7.5. View Source
